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molecular formula C15H11ClFN3O B5454515 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B5454515
M. Wt: 303.72 g/mol
InChI Key: KLPQMNGCXDTXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645784B2

Procedure details

3-Carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate (128 mg, 0.44 mmol) was dissolved in a mixture of oxalyl chloride (0.6 mL) and dichloromethane (3.4 mL). The reaction mixture was stirred for 30 min at ambient temperature and the solvent was evaporated. The residue was dissolved in a mixture of dichloromethane (2.5 mL) and anhydrous TBF (2.5 mL) and added to a mixture of 3-chloro4-fluoro-aniline (17 mg, 0.12 mmol) and N,N-(diisopropyl)aminomethylpolystyrene resin (140 mg, Argonaut Technologies, Inc) in anhydrous THF (3 mL). The mixture was shaken overnight. The resin was filtered off, the solvents were evaporated and the crude product was purified on a preparative LC/MS (XTerra Cs column 19×100mm, 0.1 M aqueous NH4Ac/CH3CN). The pooled fractions were lyophilized to afford 7.2 mg (20%) of the title compound. Calculated for C15H11ClFN3O m/z: 303.7, found 304.7 [M+H]+. 1H NMR (400 M, MeOD) δ ppm 5.2 (s, 2H), 7.2 (t, J=9.1 Hz, 1H), 7.3 (m, 2H), 7.5 (m, 1H), 7.5 (d, J=7.1 Hz, 1H), 7.7 (d, J=7.1 Hz, 1H), 7.8 (dd, J=6.6, 2.5 Hz, 1H), 8.2 (s, 1H).
Name
3-Carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.[C:8]([CH2:11][N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[NH+:14]=[CH:13]1)([OH:10])=O.[Cl:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][C:28]=1[F:29])[NH2:25]>C(Cl)(=O)C(Cl)=O.ClCCl.C1COCC1>[N:12]1([CH2:11][C:8]([NH:25][C:24]2[CH:26]=[CH:27][C:28]([F:29])=[C:22]([Cl:21])[CH:23]=2)=[O:10])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1 |f:0.1|

Inputs

Step One
Name
3-Carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
Quantity
128 mg
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.C(=O)(O)CN1C=[NH+]C2=C1C=CC=C2
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17 mg
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of dichloromethane (2.5 mL) and anhydrous TBF (2.5 mL)
STIRRING
Type
STIRRING
Details
The mixture was shaken overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a preparative LC/MS (XTerra Cs column 19×100mm, 0.1 M aqueous NH4Ac/CH3CN)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC(=O)NC2=CC(=C(C=C2)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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